molecular formula C19H17FN4O4 B15001484 N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B15001484
M. Wt: 384.4 g/mol
InChI Key: GXAWIJYECBMIKU-UHFFFAOYSA-N
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Description

3-FLUORO-N-(2-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE is a complex organic compound with a unique structure that includes a fluorine atom, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-FLUORO-N-(2-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the oxadiazole ring through a cyclization reaction involving hydrazides and carboxylic acids. The methoxyphenyl group can be introduced via electrophilic aromatic substitution. The final step involves the formation of the amide bond, which can be achieved through a coupling reaction using reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reactions in continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-FLUORO-N-(2-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlling the temperature, pH, and solvent to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

3-FLUORO-N-(2-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-FLUORO-N-(2-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may interact with cell membranes to disrupt their function. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 3-FLUORO-N-(4-METHOXYPHENYL)BENZAMIDE
  • 3-FLUORO-N-(3-METHOXYPHENYL)BENZAMIDE
  • 2-FLUORO-N-(4-METHOXYPHENYL)BENZAMIDE

Uniqueness

What sets 3-FLUORO-N-(2-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE apart from these similar compounds is the presence of the oxadiazole ring, which can impart unique electronic and steric properties. This can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17FN4O4

Molecular Weight

384.4 g/mol

IUPAC Name

N-[2-[(3-fluorobenzoyl)amino]ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C19H17FN4O4/c1-27-15-7-5-12(6-8-15)16-23-19(28-24-16)18(26)22-10-9-21-17(25)13-3-2-4-14(20)11-13/h2-8,11H,9-10H2,1H3,(H,21,25)(H,22,26)

InChI Key

GXAWIJYECBMIKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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